molecular formula C24H22N2O4S B2918026 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid CAS No. 2138512-09-9

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2918026
CAS No.: 2138512-09-9
M. Wt: 434.51
InChI Key: HENQIDUUJPCJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1267133-90-3) is a heterocyclic carboxylic acid derivative featuring:

  • A piperidin-4-yl group (6-membered ring with one nitrogen atom) modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
  • A 1,3-thiazole ring (5-membered aromatic ring with sulfur and nitrogen atoms) substituted with a carboxylic acid at position 4.
  • Molecular formula: C₂₃H₂₂N₃O₄S; molecular weight: 437.50 g/mol .

The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the thiazole-carboxylic acid motif may confer bioactivity or serve as a ligand in medicinal chemistry .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-23(28)21-14-31-22(25-21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENQIDUUJPCJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, and other biological activities associated with this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S with a molecular weight of approximately 440.54 g/mol. The structure features a thiazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its biological properties.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with piperidine and fluorenylmethoxycarbonyl precursors. The synthesis typically employs standard organic chemistry techniques such as refluxing in appropriate solvents (e.g., THF or dioxane) and utilizing base catalysts to enhance yield and reaction efficiency .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the target compound. The following table summarizes key findings from antimicrobial evaluations:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Gram-positive bacteria> 256 μg/mLModerate activity observed
Gram-negative bacteria> 256 μg/mLNo significant activity
Fungi> 256 μg/mLNo significant activity

The compound demonstrated moderate activity against certain Gram-positive strains but lacked efficacy against multidrug-resistant Gram-negative pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiazole derivatives, including the target compound, and assessed their antimicrobial activity against various strains. The results indicated that while some derivatives showed promise against Gram-positive bacteria, they were ineffective against resistant strains of fungi and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiazole ring or piperidine moiety influence biological activity. Variations in substituents have been linked to changes in MIC values, highlighting the importance of structural optimization in drug development .

Other Biological Activities

Beyond antimicrobial properties, preliminary investigations suggest that compounds within this structural class may exhibit anti-inflammatory and anticancer activities. The presence of the thiazole ring is often associated with diverse biological effects due to its ability to interact with various biological targets.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Differences
Target Compound Piperidine Thiazole-4-carboxylic acid 437.50 g/mol Thiazole ring; higher lipophilicity
2-[4-(Fmoc-piperazin-1-yl)]acetic acid (CAS: 180576-05-0) Piperazine Acetic acid 366.41 g/mol Piperazine core; lower molecular weight
2-(1-Fmoc-piperidin-4-yl)acetic acid (CAS: 215190-22-0) Piperidine Acetic acid 395.45 g/mol No thiazole; simpler substituent
  • Piperazine analogs (e.g., CAS 180576-05-0) exhibit enhanced water solubility due to the additional nitrogen atom, which facilitates hydrogen bonding .

Substituent Variations on the Thiazole Ring

Compound Name Thiazole Substituent Molecular Weight Applications
Target Compound 4-Carboxylic acid 437.50 g/mol Peptide synthesis; enzyme inhibition
2-[2-(1-Fmoc-piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 2171888-29-0) 4-Acetic acid 453.52 g/mol Linker in bioconjugation
2-[3-(3,4-Difluorophenyl)-5-hydroxy-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid Pyrazole-thiazole hybrid 341.31 g/mol Kinase inhibition
  • Hybrid heterocycles (e.g., pyrazole-thiazole) are explored for targeted therapies due to dual pharmacophore activity .

Dual Protecting Group Strategies

Compound Name Protecting Groups Molecular Weight Stability
(S)-2-(Fmoc-amino)-3-(1-Boc-piperidin-4-yl)propanoic acid (CAS: 204058-25-3) Fmoc + tert-butoxycarbonyl (Boc) 494.58 g/mol Acid-labile Boc; base-labile Fmoc
Target Compound Fmoc only 437.50 g/mol Base-sensitive; requires mild deprotection
  • Dual protection (Fmoc + Boc) enables orthogonal deprotection strategies in multi-step syntheses .
  • The target compound’s single Fmoc group simplifies purification but limits compatibility with strongly basic conditions .

Physicochemical Properties

Property Target Compound 2-[4-(Fmoc-piperazin-1-yl)]acetic acid
LogP ~3.2 (estimated) ~1.8
Aqueous Solubility Low Moderate
Melting Point Not reported 145–150°C
  • The thiazole ring in the target compound contributes to higher lipophilicity , impacting membrane permeability .

Q & A

Q. How to address gaps in ecological toxicity data for this compound?

  • Extrapolation Methods : Use read-across models with structurally similar Fmoc-protected amines to estimate biodegradation (e.g., t₁/₂ >60 days in soil) .
  • Microcosm Studies : Test in simulated aquatic systems with Daphnia magna to assess acute toxicity (LC₅₀ <10 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.